Methyl 7-bromoquinoline-3-carboxylate
Overview
Description
Methyl 7-bromoquinoline-3-carboxylate is a compound that is part of the quinoline family, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are of significant interest due to their diverse biological activities and their applications in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the Skraup reaction, which is a classical method for producing quinolines. For instance, 8-methylquinoline-5-carboxylic acid, a related compound, was synthesized using the Skraup reaction from 3-amino-p-toluic acid . Similarly, the preparation of 7-alkylamino-2-methylquinoline-5,8-diones, which share a structural similarity with methyl 7-bromoquinoline-3-carboxylate, was achieved through a multi-step process that includes the Skraup reaction, followed by demethylations, oxidative bromination, amination, and debromination . These methods highlight the complexity and versatility of reactions used to synthesize quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be determined using techniques such as X-ray structural analysis. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established using this method . Although not directly related to methyl 7-bromoquinoline-3-carboxylate, this demonstrates the approach used to elucidate the structure of complex quinoline derivatives.
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions, including bromination, which is a key step in the synthesis of many quinoline-based compounds. The study of bromination in the side chain of 8-methylquinoline-5-carboxylic acid and its nitrile was explored, showing the reactivity of these compounds towards halogenation . Additionally, the regiochemistry in nucleophilic substitution reactions of bromoquinolines with amines was investigated, revealing insights into the transformation of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the introduction of bromine atoms or other substituents can significantly alter the compound's reactivity, boiling point, melting point, and solubility. The synthesis of brominated quinoline derivatives, such as [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, also indicates the potential use of these compounds as tracers in SPECT studies, which implies specific physical properties suitable for imaging applications .
Scientific Research Applications
Synthesis of Benzo-β-Carboline Derivatives
Methyl 7-bromoquinoline-3-carboxylate has been utilized in the synthesis of benzo-β-carboline derivatives. A notable application is the synthesis of Isoneocryptolepine, an indoloquinoline isomer, using a methodology involving palladium-catalyzed reactions. This compound has shown potential as an antiplasmodial drug lead (Hostyn et al., 2005).
Molecular and Crystal Structure Analysis
In another study, methyl 7-bromoquinoline-3-carboxylate derivatives were synthesized and their molecular and crystal structures were established through X-ray structural analysis. This research contributes to the understanding of the structural characteristics of such compounds (Rudenko et al., 2013).
Intermediate in PI3K/mTOR Inhibitors Synthesis
Methyl 7-bromoquinoline-3-carboxylate derivatives have also been identified as key intermediates in the synthesis of PI3K/mTOR inhibitors, which are important in cancer treatment and other medical applications. The optimization of these synthesis methods contributes to the development of novel quinoline inhibitors (Lei et al., 2015).
Photolabile Protecting Group in Biological Studies
A study explored the use of brominated hydroxyquinoline, a relative of methyl 7-bromoquinoline-3-carboxylate, as a photolabile protecting group. This compound has shown increased sensitivity to multiphoton-induced photolysis, useful for in vivo studies (Fedoryak & Dore, 2002).
Anticancer Activity of Quinoline Derivatives
Research into quinoline derivatives, closely related to methyl 7-bromoquinoline-3-carboxylate, has demonstrated significant anticancer activity against the MCF-7 breast cancer cell line. This highlights the potential of these compounds in the development of new cancer therapies (Gaber et al., 2021).
Development of PARP-1 Inhibitors
Quinoline-8-carboxamides, similar in structure to methyl 7-bromoquinoline-3-carboxylate, have been designed and evaluated as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. These inhibitors have therapeutic activities in various diseases, showcasing the versatile applications of quinoline derivatives (Lord et al., 2009).
Safety And Hazards
“Methyl 7-bromoquinoline-3-carboxylate” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .
Future Directions
Quinoline derivatives, such as “Methyl 7-bromoquinoline-3-carboxylate”, have been reported to harbor vast therapeutic potential . Future research could focus on exploring this potential further, as well as developing simpler, scalable, and efficient methodologies for the synthesis of these compounds .
properties
IUPAC Name |
methyl 7-bromoquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-7-2-3-9(12)5-10(7)13-6-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLUSJRHUJLUHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C=C(C=CC2=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731520 | |
Record name | Methyl 7-bromoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-bromoquinoline-3-carboxylate | |
CAS RN |
1001756-23-5 | |
Record name | Methyl 7-bromoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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